molecular formula C18H12O3 B1682588 Tanshinone I CAS No. 568-73-0

Tanshinone I

Cat. No. B1682588
CAS RN: 568-73-0
M. Wt: 276.3 g/mol
InChI Key: AIGAZQPHXLWMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tanshinone I is a natural diterpenoid quinone compound that can be isolated from Salvia miltiorrhiza . It has a wide range of biological effects including anti-cancer, antioxidant, neuroprotective, and anti-inflammatory activities .


Synthesis Analysis

Tanshinone I can be synthesized via the intermediate 3-hydroxy-8-methyl-1,4-phenanthrenedione . The low overall yields and the use of expensive reagents in the synthesis process were minimized by the use of the Diels–Alder reaction to directly construct the 1,4-phenanthrenedione scaffold .


Molecular Structure Analysis

Tanshinone I is a part of the tanshinone compounds which can be divided into different types, among which tanshinone I is considered one of the most important components .


Chemical Reactions Analysis

The synthesis of Tanshinone I involves the use of the Diels–Alder reaction to directly construct the 1,4-phenanthrenedione scaffold .


Physical And Chemical Properties Analysis

Tanshinone I is a fat-soluble compound with poor water solubility . Its empirical formula is C18H12O3, and its molecular weight is 276.29 .

Scientific Research Applications

Anti-Tumor Activity in Ovarian Cancer

Tanshinone I has shown promising results in inhibiting the malignant biological properties of ovarian cancer. It induces apoptosis and autophagy by inactivating the PI3K/AKT/mTOR pathway, suggesting a therapeutic potential for ovarian cancer treatment (Jin Zhou, Yuanyuan Jiang, Huan Chen, Yichao Wu, Li Zhang, 2019).

Anticancer Effects in Lung Cancer

Research on human non-small cell lung cancer has revealed that Tanshinone I significantly inhibits migration, invasion, and gelatinase activity, reducing tumorigenesis and metastasis. This suggests its potential as an anticancer agent for lung cancer without direct cytotoxicity (Chen-Yu Lee, Hui-Fang Sher, Huei-Wen Chen, Chun-Chi Liu, Ching-Hsien Chen, Choun-Sea Lin, Pan‐Chyr Yang, H. Tsay, Jeremy J. W. Chen, 2008).

Metabolic Engineering for Enhanced Production

The introduction of biosynthetic genes into Salvia miltiorrhiza hairy roots has successfully enhanced the production of Tanshinone, significantly improving its accumulation and demonstrating the feasibility of metabolic engineering for increasing its yield for further study and potential therapeutic use (G. Kai, Hui Xu, Congcong Zhou, P. Liao, Jianbo Xiao, Xiuqin Luo, Lijia You, L. Zhang, 2011).

Apoptosis Induction in Leukemia Cells

Tanshinone I has been reported to induce apoptosis in monocytic leukemia cells, involving the down-regulation of telomerase activity, activation of caspase-3, and down-regulation of the anti-apoptotic gene Survivin. This highlights its potential as an adjunctive reagent in leukemia treatment (Xiao-dan Liu, Rui-fang Fan, Yong Zhang, Hong-Zhi Yang, Zhigang Fang, Weibing Guan, D. Lin, Ruo-zhi Xiao, Ren-wei Huang, Heqing Huang, Peiqing Liu, Jia-Jun Liu, 2010).

Neuroprotection in Parkinson's Disease

Tanshinone I has been found to selectively suppress pro-inflammatory gene expression in activated microglia and prevent nigrostriatal dopaminergic neurodegeneration in a mouse model of Parkinson's disease. This suggests a potential therapeutic application for neuroprotection and the treatment of neurodegenerative diseases (Shao-xia Wang, Haoran Jing, Hongyun Yang, Zhidong Liu, Hong-Min Guo, Lijuan Chai, Li-min Hu, 2015).

Safety And Hazards

Tanshinone I is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Tanshinone I has been shown to possess favorable activities including anti-oxidative stress, regulation of cell autophagy or apoptosis, inhibition of inflammation, etc . Future research could focus on improving its potency, water solubility, and bioavailability, and using it as a platform for drug discovery to generate high-quality drug candidates with unique targets and enhanced drug properties .

properties

IUPAC Name

1,6-dimethylnaphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGAZQPHXLWMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90972247
Record name 1,6-Dimethylphenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tanshinone I

CAS RN

568-73-0
Record name Tanshinone I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=568-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tanshinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tanshinone I
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16886
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,6-Dimethylphenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TANSHINONE I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03UUH3J385
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tanshinone I
Reactant of Route 2
Tanshinone I
Reactant of Route 3
Tanshinone I
Reactant of Route 4
Tanshinone I
Reactant of Route 5
Tanshinone I
Reactant of Route 6
Tanshinone I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.